2-Methoxytetrahydropyran
Overview
Description
2-Methoxytetrahydropyran is a methoxy-substituted tetrahydropyran . The α- and β-glycosidic C1-O1 bonds of the axial and equatorial forms of 2-methoxytetrahydropyran have been investigated by ab initio conformational study .
Synthesis Analysis
The stereochemical properties of the glycosidic linkage of 2-methoxytetrahydropyran have been studied by the quantum-chemical PCILO method . It undergoes an elimination reaction in the gas phase to yield 3, 4-dihydro-2H-pyran and methanol .Molecular Structure Analysis
The molecular formula of 2-Methoxytetrahydropyran is C6H12O2 . Its molecular weight is 116.16 . The InChI key is XTDKZSUYCXHXJM-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Methoxytetrahydropyran undergoes an elimination reaction in the gas phase to yield 3, 4-dihydro-2H-pyran and methanol .Physical And Chemical Properties Analysis
2-Methoxytetrahydropyran is a liquid with a refractive index of n20/D 1.425 (lit.) . It has a boiling point of 128-129 °C (lit.) and a density of 0.963 g/mL at 25 °C (lit.) .Scientific Research Applications
Conformational Equilibria Studies
2-Methoxytetrahydropyran has been used in studies related to conformational equilibria . These studies have provided further evidence that changes in optical rotation at the D-line of sodium, which occur with changes in solvent, largely reflect changes in conformational equilibria .
Nuclear Magnetic Resonance (NMR) Spectrum Analysis
Changes in the nuclear magnetic resonance spectrum of 4,4,5,5-tetradeuterio-2-methoxytetrahydropyran and in the rotation of s(+)-2-methoxytetrahydropyran with changes in solvent have been interpreted to show that solvents capable of donating a hydrogen to a hydrogen bond have an effect on the magnitude of the anomeric effect .
Solvation Effects
Solvation effects on 2-Methoxytetrahydropyran have been studied. It has been found that solvents capable of donating a hydrogen to a hydrogen bond have an effect on the magnitude of the anomeric effect which is greater than that resulting from the change in the dielectric constant of the solvent .
Synthesis of Methyl 2-deoxy-e-L-erythro-pentopyranoside
The methyl 2-deoxy-e-L-erythro-pentopyranoside was synthesized from di-0-acetyl-L-arabinal by way of an iodomethoxylation . Deuterolysis of the resulting 1,2-trans-acetylated methyl 2-deoxy-2-iodopentosides is shown to proceed in one case with extensive inversion of configuration and with extensive retention in the other case .
Quantum-Chemical PCILO Method
Stereochemical properties of the glycosidic linkage of 2-methoxytetrahydropyran have been studied by the quantum-chemical PCILO method .
Gas Phase Elimination Reaction
2-Methoxytetrahydropyran undergoes elimination reaction in the gas phase to yield 3, 4-dihydro-2H-pyran and methanol .
Proton Resonance Spectra Analysis
Proton resonance spectra of 2-methoxytetrahydropyran has been analyzed .
Organic Synthesis and Drug Delivery Systems
2-Methoxytetrahydropyran is a versatile chemical compound widely used in scientific research. With its unique properties, this material finds applications in various fields, from organic synthesis to drug delivery systems.
Mechanism of Action
Target of Action
2-Methoxytetrahydropyran is a methoxy-substituted tetrahydropyran It’s known that tetrahydropyrans are often used as protective groups in organic synthesis, particularly in the synthesis of complex natural products .
Mode of Action
The mode of action of 2-Methoxytetrahydropyran involves its interaction with the α- and β-glycosidic C1-O1 bonds of the axial and equatorial forms of 2-methoxytetrahydropyran . This interaction has been investigated by ab initio conformational study . It undergoes an elimination reaction in the gas phase to yield 3, 4-dihydro-2H-pyran and methanol .
Biochemical Pathways
The compound’s interaction with glycosidic linkages suggests it may play a role in the modification of carbohydrates and related biochemical pathways .
Pharmacokinetics
Its physical properties such as boiling point (128-129 °c), density (0963 g/mL at 25 °C), and refractive index (n20/D 1425) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its ability to undergo elimination reactions in the gas phase suggests it may participate in various chemical transformations .
Safety and Hazards
properties
IUPAC Name |
2-methoxyoxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-7-6-4-2-3-5-8-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKZSUYCXHXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984305 | |
Record name | 2-Methoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytetrahydropyran | |
CAS RN |
6581-66-4 | |
Record name | Tetrahydro-2-methoxy-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6581-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyran, 2-methoxy-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-methoxy-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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